(Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid
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Description
(Z)-3-(4-((2-imino-4-oxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antiangiogenic Effects
Novel thioxothiazolidin-4-one derivatives, structurally related to the compound of interest, have demonstrated potent anticancer and antiangiogenic effects in studies. These derivatives were synthesized and evaluated for their efficacy against tumor growth and tumor-induced angiogenesis in a mouse model. The compounds significantly reduced tumor volume, cell number, and increased the lifespan of tumor-bearing mice, alongside manifesting strong antiangiogenic effects (Chandrappa et al., 2010).
Antimicrobial Activities
Research on thiazolidine derivatives, including those structurally related to the query compound, has shown promising antimicrobial properties. These compounds have been synthesized and tested against various bacterial and fungal strains, exhibiting significant antimicrobial activity. The studies reveal the potential of these compounds in developing new antimicrobial agents, highlighting their importance in addressing resistance to conventional antibiotics (Gouda et al., 2010).
Antifibrotic and Anticancer Properties
A series of amino(imino)thiazolidinone derivatives, related to the compound , have been synthesized and evaluated for their antifibrotic and anticancer activities. These compounds demonstrated significant antifibrotic activity without possessing anticancer effects, suggesting a selective action beneficial for treating fibrotic diseases. This selectivity provides a basis for further exploration in the development of antifibrotic therapies (Kaminskyy et al., 2016).
Chemical Sensors and Environmental Monitoring
Thiazolone-based zinc complexes have been developed as solid fluorescent chemosensors, showcasing ON/OFF/ON fluorescence switching properties induced by acid/base vapor. These complexes exhibit potential for environmental monitoring, including the detection of toluene, through significant changes in fluorescence and color visible to the naked eye (Lin et al., 2016).
Synthesis of Tetrasubstituted Pyrazoles
Research on the synthesis of tetrasubstituted pyrazole derivatives through a 1,3-dipolar cycloaddition involving thioxothiazolidine derivatives has been reported. This method provides an efficient access to structurally diverse pyrazoles, which are valuable in medicinal chemistry and drug discovery (Yavari et al., 2018).
properties
IUPAC Name |
3-[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-10-2-4-11(5-3-10)15-12(8-13-16(24)19-17(18)25-13)9-21(20-15)7-6-14(22)23/h2-5,8-9H,6-7H2,1H3,(H,22,23)(H2,18,19,24)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDSRQQQBCVSCY-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.